5-硝基-2-噻吩甲醛 N-(4-甲苯基)硫代半氨基咔唑酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiosemicarbazone derivatives, including those similar to 5-nitro-2-thiophenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone, typically involves the condensation of thiosemicarbazides with aldehydes or ketones. These reactions are generally straightforward and can yield a variety of derivatives by altering the starting aldehyde or ketone and the thiosemicarbazide used in the synthesis. The structural specificity and substituents on the thiosemicarbazone backbone influence the compound's reactivity and properties (Bharti et al., 2002).

Molecular Structure Analysis

The molecular structure of thiosemicarbazone derivatives is characterized by a thiocarbohydrazone moiety linked to an aldehyde or ketone group. This structural framework allows for the formation of chelates with metal ions, which has implications for their biological activity and potential as therapeutic agents. The crystal structure of related compounds has been determined, revealing insights into their molecular geometry and the nature of their interactions with metal ions (García-Tojal et al., 2001).

Chemical Reactions and Properties

Thiosemicarbazones undergo various chemical reactions, including complexation with metal ions. This ability to form stable complexes with metals such as nickel, copper, and palladium plays a crucial role in their biological activities and applications in catalysis. The metal complexes of thiosemicarbazones have been explored for their antimicrobial and antitumor activities, demonstrating the importance of these chemical properties in medicinal chemistry (Bharti et al., 2003).

科学研究应用

合成化学和配位化合物

5-硝基-2-噻吩甲醛 N-(4-甲苯基)硫代半氨基咔唑酮在配位化学中作为一种多功能的配体,与各种金属形成配合物。这些配合物因其结构特征和在材料科学和催化中的潜在应用而受到研究。例如,Casas、García-Tasende 和 Sordo (2000) 的结构综述强调了硫代半氨基咔唑酮作为配位剂的多功能性,指出了它们与主族金属形成结构多样的配合物的能力。这种多样性对于设计具有特定磁性、光学或催化性质的新材料至关重要 (Casas, García-Tasende, & Sordo, 2000).

抗菌和抗肿瘤应用

硫代半氨基咔唑酮,包括 5-硝基-2-噻吩甲醛衍生物,因其抗菌和抗肿瘤活性而受到探索。这些化合物表现出一系列生物活性,可能为治疗开发提供新的途径。Doub (1968) 对合成抗菌剂的研究讨论了源自硝呋喃甲醛的硫代半氨基咔唑酮的体外活性,突出了它们作为抗菌剂的潜力。这表明对硫代半氨基咔唑酮结构的修饰,包括硝基-噻吩基团的引入,可以增强它们的生物功效 (Doub, 1968).

催化还原过程

5-硝基-2-噻吩甲醛 N-(4-甲苯基)硫代半氨基咔唑酮等化合物在将硝基还原为胺或其他官能团方面的催化活性对于工业和合成应用至关重要。Tafesh 和 Weiguny (1996) 关于使用一氧化碳 (CO) 将芳香族硝基化合物选择性催化还原为胺、异氰酸酯、氨基甲酸酯和尿素的综述强调了催化剂在有机合成中的重要性。这表明硫代半氨基咔唑酮衍生物可以在硝基化合物的有效转化中发挥催化体系的作用 (Tafesh & Weiguny, 1996).

作用机制

安全和危害

The safety and hazards associated with a compound depend on its specific structure and properties . Sigma-Aldrich provides products to researchers as part of a collection of rare and unique chemicals and does not collect analytical data for these products . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

属性

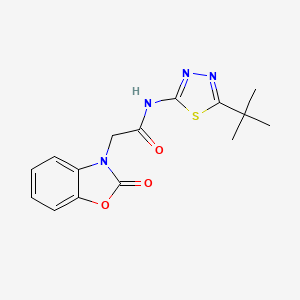

IUPAC Name |

1-(4-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S2/c1-9-2-4-10(5-3-9)15-13(20)16-14-8-11-6-7-12(21-11)17(18)19/h2-8H,1H3,(H2,15,16,20)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWSBOYDLOTCCC-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5548464.png)

![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)

![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)

![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)